Product packaging for 6,8-Dimethyl-8,9-didehydroergoline(Cat. No.:CAS No. 548-42-5)

6,8-Dimethyl-8,9-didehydroergoline

Cat. No.: B1664434
CAS No.: 548-42-5
M. Wt: 238.33 g/mol
InChI Key: XJOOMMHNYOJWCZ-UHFFFAOYSA-N
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Description

Agroclavine is a naturally occurring clavine-type ergot alkaloid with the molecular formula C 16 H 18 N 2 and a CAS Registry Number of 548-42-5 . It is a key intermediate in the biosynthesis of a plethora of other ergot alkaloids, including lysergic acid and various ergopeptides in fungi such as Claviceps purpurea . As a representative of the ergoline family, its structure is characterized by a double bond between positions 8 and 9, and methyl substitutions at positions 6 and 8 . In research, Agroclavine is recognized as a D1 dopamine receptor and α1-adrenergic receptor agonist . This receptor activity is attributed to the structural similarity that ergot alkaloids share with endogenous neurotransmitters like noradrenaline, dopamine, and serotonin . Beyond its neurological applications, studies have explored its cytostatic potential, indicating that Agroclavine and its derivatives can inhibit DNA synthesis and exhibit antitumor effects in cell systems such as L5178y mouse lymphoma, suggesting a fundamentally new mechanism of action for ergoline compounds . This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B1664434 6,8-Dimethyl-8,9-didehydroergoline CAS No. 548-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOOMMHNYOJWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970144
Record name 6,8-Dimethyl-8,9-didehydroergoline
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Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-42-5
Record name Agroclavine
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Record name 6,8-Dimethyl-8,9-didehydroergoline
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Record name 8,9-didehydro-6,8-dimethylergoline
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Microbial and Plant Occurrence of Agroclavine

Fungal Production and Distribution

The production of agroclavine is a notable characteristic of several fungal genera, particularly within the families Clavicipitaceae and Trichocomaceae. These fungi synthesize agroclavine as part of their secondary metabolism, often as a precursor to other biologically active compounds.

Fungi within the Clavicipitaceae family are renowned for their ability to produce a wide spectrum of ergot alkaloids, with agroclavine being a central clavine intermediate.

Claviceps Species: The genus Claviceps, particularly Claviceps purpurea and Claviceps fusiformis, are well-documented producers of ergot alkaloids. asm.org In these species, the biosynthetic pathway proceeds from early precursors to form the tetracyclic clavine alkaloid, agroclavine. apsnet.org This compound is then further metabolized into more complex derivatives like elymoclavine (B1202758) and ultimately lysergic acid and its amides in species like C. purpurea. asm.orgnih.govnih.gov Some strains, such as Claviceps fusiformis PRL 1980, are noted to accumulate agroclavine and elymoclavine as their primary end products, as they lack or have inactive enzymes for further conversion to lysergic acid. asm.orgmdpi.com While many clavine alkaloids were first identified in saprophytic cultures, agroclavine is also produced by Claviceps strains under parasitic conditions on host plants. mdma.ch

Epichloë Species: Epichloë are endophytic fungi that form symbiotic associations with many cool-season grasses. nih.govmdpi.com Within this symbiotic relationship, the fungi produce various alkaloids that protect the host plant. The ergot alkaloid biosynthesis pathway is active in many Epichloë species, where agroclavine is a crucial intermediate. nih.govnih.gov The pathway involves the formation of chanoclavine (B110796), which is then converted to agroclavine. nih.gov Subsequently, agroclavine is oxidized to elymoclavine and then to D-lysergic acid, the precursor for complex ergopeptines like ergovaline (B115165). nih.govnih.gov The presence of agroclavine is therefore an indicator of the fungus's capacity to produce these downstream ergot alkaloids. nih.gov

GenusSpecies Example(s)Role of AgroclavineReference(s)
ClavicepsC. purpurea, C. fusiformisKey intermediate in the biosynthesis of lysergic acid and ergopeptines; end product in some strains. asm.orgapsnet.orgnih.govnih.govmdpi.com
EpichloëE. festucae var. lolii, E. elymi, E. canadensisIntermediate in the biosynthesis of ergovaline and other lysergic acid derivatives. mdpi.comnih.govnih.govnih.gov

While the Clavicipitaceae are the most famous producers of ergot alkaloids, species within the Trichocomaceae family, including Aspergillus and Penicillium, also possess the genetic machinery for clavine alkaloid synthesis. mdpi.comwikipedia.org

Aspergillus Species: The human pathogen Aspergillus fumigatus naturally produces clavine alkaloids such as festuclavine (B1196704) and its derivatives, the fumigaclavines. mdpi.comnih.gov The biosynthetic pathway in A. fumigatus typically branches to festuclavine, not agroclavine. mdpi.com However, through genetic engineering, such as complementing an A. fumigatus mutant (lacking its native easA gene) with the corresponding gene from Claviceps purpurea, the fungus can be induced to produce agroclavine. mdpi.comwvu.edu This demonstrates that the foundational pathway exists, and its final output can be altered. More recently, Aspergillus leporis has been identified as a producer of multiple ergot alkaloids, with a genetic analysis indicating the capacity for agroclavine production as a precursor to other compounds. asm.org

Penicillium Species: Several Penicillium species are known to produce a variety of secondary metabolites, including clavine alkaloids. nih.govresearchgate.net Penicillium roqueforti, used in cheese production, is known to accumulate intermediates like festuclavine and agroclavine in many natural strains. nih.gov Penicillium commune has also been identified as a producer of ergot alkaloids, including fumigaclavine A, and shows the potential for agroclavine accumulation. mdpi.comasm.orgresearchgate.net Research has shown that Penicillium species generally lack the enzyme (CloA) required to convert agroclavine to lysergic acid, which is why they typically produce clavine alkaloids as end products rather than the complex ergopeptines found in Claviceps. nih.govnih.gov A strain of Penicillium kapuscinskii has also been reported as a source of Agroclavine I. npatlas.org

GenusSpecies Example(s)Agroclavine Production StatusReference(s)
AspergillusA. fumigatus, A. leporisProduced in genetically modified strains; biosynthetic potential present in some species. mdpi.comwvu.eduasm.org
PenicilliumP. roqueforti, P. commune, P. kapuscinskiiAccumulated as an intermediate or end product in some natural strains. mdpi.comresearchgate.netnih.govnpatlas.org

The production of agroclavine and other ergot alkaloids is not uniform across all producing fungi; significant variations exist depending on the specific fungal strain and its geographical origin.

Studies of Claviceps purpurea have revealed that different strains can be categorized into distinct metabolomic classes based on their ergot alkaloid profiles. nih.gov These variations in alkaloid content are linked to genetic differences within the ergot alkaloid biosynthetic gene cluster. nih.gov Historically, it has been suggested that different ergot alkaloid compositions produced by strains from different geographical areas (e.g., east vs. west of the Rhine in Europe) may have led to different manifestations of ergotism. wikipedia.org

Furthermore, the relative amounts of agroclavine and its downstream product, elymoclavine, can vary significantly between different strains of the same species. For instance, studies on Claviceps sp. have shown that while a wild-type strain may produce nearly equal amounts of elymoclavine and agroclavine, mutant strains can be selected that accumulate agroclavine at levels up to 40-fold higher than the parent strain. researchgate.net The production of these alkaloids is also influenced by culture conditions, such as the carbon source provided in the growth medium. researchgate.net Similarly, in Aspergillus fumigatus, the quantity of ergot alkaloids produced can vary depending on the substrate the fungus is cultured on, with growth on materials like painted surfaces or maize seedlings yielding substantial amounts. nih.gov

Plant Associations and Symbioses

Agroclavine is not only found in free-living fungi but also within certain plants. This occurrence is the result of intricate symbiotic relationships where endophytic or epiphytic fungi produce the alkaloids, which then accumulate in the host plant's tissues.

A well-studied example of this symbiosis occurs between fungi of the genus Periglandula (family Clavicipitaceae) and plants in the morning glory family (Convolvulaceae). nih.govresearchgate.net These fungi live as heritable symbionts, growing on and within the plant tissues, and are transmitted vertically through the seeds. researchgate.net

The symbiosis between Epichloë endophytes and cool-season grasses (family Poaceae) is another significant context for agroclavine occurrence. nih.govnau.edu The fungi colonize the intercellular spaces of the grass's leaves, stems, and seeds but are not pathogenic. nih.govmdpi.com This mutualistic relationship benefits the grass by enhancing its resistance to herbivores and other environmental stresses. nau.eduusda.gov

This protection is largely attributed to alkaloids produced by the fungus, including ergot alkaloids. nih.govnau.edu As described in section 3.1.1, agroclavine is a key precursor in the synthesis of ergovaline, a potent ergopeptine alkaloid responsible for anti-herbivore effects. nih.govnih.gov Therefore, agroclavine is consistently present in endophyte-infected tall fescue and other grasses that produce ergovaline. researchgate.net The entire biosynthetic pathway, from the initial steps to agroclavine and beyond, is encoded by a cluster of genes within the fungal genome. nih.gov The presence and expression of these genes within the grass symbiotum lead to the accumulation of agroclavine and its derivatives in the plant's tissues.

Ecological and Phytopathological Significance

Role in Fungal Physiology and Host Interaction

The production of agroclavine is tightly integrated into the metabolic network of ergot alkaloid-producing fungi. The ergot alkaloid pathway is not simply a linear series of reactions but is subject to regulatory mechanisms that can influence the accumulation of specific compounds. oup.com For instance, early biochemical studies on Claviceps purpurea revealed that enzymes involved in the cyclization of chanoclavine to form agroclavine are subject to feedback inhibition. oup.com Downstream products like lysergic acid and elymoclavine were found to reduce the activity of chanoclavine cyclase, the enzyme responsible for this conversion. oup.com This suggests that the concentration of agroclavine and other clavines within the fungus is carefully modulated, likely to balance metabolic cost with ecological benefit. oup.com

Impact on Host Plants and Agricultural Systems

The presence of agroclavine-derived ergot alkaloids in plants, particularly in grasses infected with endophytic fungi from the Epichloë genus, has profound implications for agricultural systems. nih.govnih.gov These symbiotic fungi can confer significant benefits to their host grasses, including enhanced resistance to drought, insect pests, and nematodes. nih.govmdpi.com The protective effects are largely attributed to the production of various alkaloids, including the ergot alkaloids for which agroclavine is a key precursor. nih.gov

However, these same protective alkaloids are often toxic to livestock. nih.gov Ergot alkaloid poisoning, or ergotism, in grazing animals can lead to a range of symptoms, from reduced weight gain and vasoconstriction (which can cause gangrene in extremities) to neurological disturbances. nih.gov While agroclavine itself has biological activities, the more complex derivatives like ergopeptines (e.g., ergovaline) and lysergic acid amides (e.g., ergonovine), which are synthesized from the agroclavine-derived intermediate lysergic acid, are often the primary agents of toxicity in livestock. nih.govnih.gov

The impact on agriculture is a double-edged sword: the alkaloids protect valuable forage grasses from pests, but they also pose a significant risk to the health and productivity of farm animals that consume these grasses. nih.govnih.gov This has driven research into manipulating the ergot alkaloid profiles in endophytic fungi to create strains that retain pest resistance while producing lower levels of the most toxic compounds. apsnet.orguky.edu Furthermore, pathogenic fungi like Claviceps purpurea infect the grains of cereals such as rye and wheat, replacing the grain with a sclerotium (ergot) containing high concentrations of these alkaloids. nih.govnih.gov Contamination of grain harvests with ergots has been responsible for historical outbreaks of ergotism in humans and continues to be a concern for food and feed safety. nih.govrsc.org

Evolutionary Selection for Alkaloid Diversity

The vast structural diversity of ergot alkaloids, with agroclavine being a key branch point intermediate, is not a random occurrence but rather the product of evolutionary selection. nih.govrsc.org The genes responsible for ergot alkaloid biosynthesis (eas genes) are typically found clustered together in the fungal genome. nih.govnih.gov The organization, presence, absence, and sequence variation of genes within these clusters directly determine the specific profile of alkaloids a fungus can produce. nih.govnih.gov

This genetic architecture facilitates the evolution of chemical diversity through processes like gene loss, duplication, and neofunctionalization (where a duplicated gene evolves a new function). nih.govapsnet.orgresearchgate.net For example, the divergence of the ergot alkaloid pathway to produce either agroclavine (common in the Clavicipitaceae family) or festuclavine (typical in the Trichocomaceae family) is determined by different enzymatic activities of the EasA protein. mdpi.comresearchgate.net In fungi that produce agroclavine, the EasA enzyme isomerizes a precursor, chanoclavine-I aldehyde, setting up the formation of the ergoline (B1233604) ring system characteristic of agroclavine. mdpi.comwvu.edu

The wide array of ergot alkaloids produced across different fungal species suggests a strong selective pressure for chemical diversification. nih.govrsc.org This diversity likely allows fungi to adapt to a variety of ecological niches and to defend against a broad spectrum of herbivores and other antagonists. nih.govresearchgate.net The different biological activities of various alkaloids, from simple clavines like agroclavine to complex ergopeptines, provide the fungus with a versatile chemical arsenal (B13267) for interacting with its environment and host. oup.comnih.govresearchgate.net The patterns of gene diversity in the ergot alkaloid clusters of fungi like Claviceps purpurea indicate that these systems are undergoing ongoing, accelerated evolution, leading to divergent mycotoxin profiles that enhance the fungus's survival and propagation in different agricultural and natural ecosystems. nih.govresearchgate.net

Advanced Methodologies for Structural Elucidation and Analytical Quantification of Agroclavine

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of agroclavine's molecular structure. These techniques probe the molecule's interaction with electromagnetic radiation to reveal its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like agroclavine. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom within the molecule.

Early research utilizing 220 MHz ¹H NMR was instrumental in establishing the stereochemistry of the clavine alkaloids, including the trans configuration of the C/D ring junction in agroclavine. acs.org This was achieved by analyzing the chemical shifts and coupling constants of the protons. acs.org More comprehensive ¹H-NMR and ¹³C-NMR data for agroclavine have been reported, often using deuterated pyridine (B92270) as the solvent. rsc.org These spectral data are crucial for identifying the characteristic signals of the indole (B1671886) nucleus, the D-ring, and the methyl group at position C-8. The proximity of the nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons. acs.org

¹H and ¹³C NMR Spectral Data for Agroclavine in Pyridine-d5

This interactive table provides the chemical shift data for the respective atoms in the agroclavine molecule.

Data sourced from a 2017 review citing original work by Bach, et al., 1974. acs.orgrsc.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Analyses

Mass spectrometry is a vital tool for determining the molecular weight of agroclavine and for its highly sensitive detection. Agroclavine has a molecular formula of C₁₆H₁₈N₂ and a molecular weight of 238 g/mol . rsc.org

For quantitative analysis, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for ergot alkaloids in various matrices such as cereals and animal feeds. mdpi.comnih.gov These methods are prized for their exceptional sensitivity and selectivity. researchgate.net Using positive electrospray ionization (ESI+), agroclavine is typically observed as its protonated molecule, [M+H]⁺. The specificity of the analysis is further enhanced by using multiple reaction monitoring (MRM), where specific fragmentation transitions from a precursor ion to product ions are tracked. nih.govresearchgate.net The advent of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS has enabled even faster and more efficient simultaneous analysis of numerous ergot alkaloids. mdpi.comnih.gov

Fragmentation Pathway Elucidation

Understanding how agroclavine fragments within a mass spectrometer is essential for developing reliable identification methods. In tandem mass spectrometry, collision-induced dissociation (CID) is used to break down the parent ion into smaller, characteristic product ions. The ergoline (B1233604) skeleton, the core structure of agroclavine, is known to produce distinct fragmentation patterns. oregonstate.edu

While detailed public data on the specific fragmentation pathway of agroclavine is limited, general principles for ergot alkaloids apply. A common fragmentation event for related compounds is the formation of a significant product ion at a mass-to-charge ratio (m/z) of 223, which can subsequently lose a methyl group to form an ion at m/z 208. oregonstate.edu The elucidation of these pathways often involves high-resolution mass spectrometers, such as Orbitrap instruments, which can perform multi-stage fragmentation (MSⁿ) and provide highly accurate mass measurements of the fragments, thereby confirming their elemental formulas. nih.govresearchgate.net

Chromatographic and Electrophoretic Methods

Chromatographic methods are central to the separation of agroclavine from other compounds in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., FLD, UV, ELSD)

High-performance liquid chromatography (HPLC) is the predominant analytical technique for the separation and quantification of agroclavine and other ergot alkaloids. researchgate.net The choice of detector is a critical aspect of the method development.

Fluorescence Detection (FLD): The indole ring within the agroclavine structure gives it natural fluorescence. This property makes HPLC with fluorescence detection an extremely sensitive and selective method for its analysis, particularly for detecting low concentrations in food and feed matrices. nih.gov

UV Detection: Agroclavine possesses a chromophore that absorbs ultraviolet (UV) light. While UV detection is a more general-purpose detection method, it typically offers lower sensitivity and selectivity for agroclavine compared to fluorescence detection. shimadzu.com Co-eluting impurities that also absorb UV light can interfere with quantification. shimadzu.com

Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. labmanager.com The process involves nebulizing the HPLC effluent, evaporating the solvent, and then measuring the light scattered by the resulting analyte particles. labmanager.comshimadzu.com Although agroclavine's fluorescent and UV-absorbing properties make FLD and UV detection more common, ELSD is a valuable tool in methods designed for the broad-spectrum analysis of compounds, including those that lack chromophores or fluorophores. shimadzu.comnih.gov

Overview of HPLC Detectors for Agroclavine

This interactive table compares the principles and utility of different HPLC detectors for the analysis of agroclavine.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful analytical technique characterized by its high separation efficiency, short analysis time, and minimal consumption of samples and reagents. mdpi.com It operates on the principle of separating ionized molecules in an electrolyte solution within a narrow-fused silica (B1680970) capillary under the influence of an electric field. For the analysis of ergot alkaloids like agroclavine, Capillary Zone Electrophoresis (CZE) is a commonly applied variant. nih.gov

In CZE, the separation of alkaloids is achieved based on their different charge-to-size ratios. The technique has been successfully used to separate various ergot alkaloids and their epimers. nih.gov To enhance separation selectivity and resolve complex mixtures, modifiers are often added to the background electrolyte. For instance, the use of β- and γ-cyclodextrins, urea, and poly(vinyl alcohol) in a phosphate (B84403) buffer at an acidic pH of 2.5 has been shown to achieve good separation for a number of alkaloids. nih.gov Detection is typically carried out using UV or fluorescence detectors, with the latter offering higher sensitivity for these naturally fluorescent compounds. nih.gov

Another variant, Capillary Electrochromatography (CEC), merges the principles of CE and High-Performance Liquid Chromatography (HPLC). mdpi.com CEC utilizes a packed, monolithic, or open-tubular column, allowing for the separation of both charged and uncharged compounds, offering another potential avenue for agroclavine analysis. mdpi.com The high resolving power of CE techniques makes them a preferred alternative to HPLC for certain applications involving the complex multicomponent analysis of plant-derived materials. mdpi.com

Molecular Imprinting Chromatographic Analysis

Molecular Imprinting Technology (MIT) is an innovative approach used to create synthetic polymers with tailor-made recognition sites for a specific target molecule or its structural analogues. uky.edumdpi.com These Molecularly Imprinted Polymers (MIPs) function like artificial antibodies, exhibiting high selectivity and affinity for the template molecule they were designed to recognize. mdpi.comnih.gov

The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, an ergot alkaloid analogue). After polymerization, the template is removed, leaving behind specific cavities that are complementary in shape, size, and functionality to the target analyte, such as agroclavine. mdpi.com The primary forces governing the interaction between the polymer and the alkaloids are hydrophobic interactions and hydrogen bonding. uky.edu

For ergot alkaloid analysis, MIPs are most frequently used as a selective sorbent material for solid-phase extraction (SPE), a technique often referred to as MISPE. This application is particularly valuable for the cleanup of complex samples like barley, cereals, and feed prior to analysis by methods like LC-MS/MS. uky.edunih.govresearchgate.net By selectively retaining the ergot alkaloids while allowing matrix interferences to pass through, MISPE simplifies sample preparation, reduces matrix effects, and improves the accuracy of subsequent quantification. nih.govresearchgate.net

Research has demonstrated the successful development of MIPs for a group of six major ergot alkaloids and their epimers using metergoline, a structural analogue, as the template. nih.govresearchgate.net These MIPs, produced as spherical beads via suspension polymerization, showed good performance in terms of recovery and reduction of matrix effects for the target alkaloids in barley samples. nih.govresearchgate.net Similarly, MIPs synthesized using ergotamine as the template have also shown strong adsorption for various ergot alkaloids, highlighting the cross-reactivity that arises from the shared structural motifs within the alkaloid family. uky.edu

ParameterMetergoline-Imprinted PolymerErgotamine-Imprinted Polymer
Template Molecule Metergoline (analogue)Ergotamine
Polymerization Suspension PolymerizationBulk Polymerization
Application Solid-Phase Extraction (SPE) cleanup of barley samplesSPE sorbent for sample clean-up
Key Findings Effective cleanup for 12 ergot alkaloids (including -ine and -inine epimers) prior to LC-MS/MS.Strong adsorption of various ergot alkaloids; cross-reactivity noted.
Interaction Forces Not specifiedHydrophobic interactions, Hydrogen bonding

Immunoanalytical Approaches (e.g., ELISA)

Immunoanalytical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used as rapid screening tools for the detection of ergot alkaloids. wur.nlmdpi.com These assays are based on the specific binding reaction between an antigen (the ergot alkaloid) and an antibody. mdpi.com The competitive ELISA format is most common for mycotoxin analysis. In this setup, the alkaloids in the sample compete with a known amount of enzyme-labeled alkaloid for a limited number of antibody binding sites, typically coated on a microtiter plate. The resulting color signal is inversely proportional to the concentration of the analyte in the sample. mdpi.com

The main advantages of ELISA are its speed, ease of use, and the ability to analyze a large number of samples in parallel without the need for sophisticated instrumentation. wur.nl However, a significant limitation of ELISA for ergot alkaloid analysis is its lack of specificity for individual compounds. wur.nl The antibodies used often exhibit considerable cross-reactivity with structurally related alkaloids. This means the assay typically measures a "total" ergot alkaloid content rather than quantifying a specific compound like agroclavine. nih.gov

This cross-reactivity can lead to discrepancies when comparing ELISA results with more specific chromatographic methods like HPLC or LC-MS/MS. mdpi.comnih.gov For example, studies have found that ELISA can produce significantly higher quantitative results for contaminated fescue grass. This overestimation has been attributed to the presence of setoclavine (B1252043), an oxidation product of agroclavine, which cross-reacts with the antibodies used in the assay. nih.govwur.nl Therefore, ELISA is primarily valued as a screening method to quickly identify potentially contaminated samples, which would then require confirmation by a more selective technique. mdpi.com

FeatureELISAChromatographic Methods (HPLC, LC-MS/MS)
Principle Antigen-antibody bindingPhysicochemical separation
Specificity Group-selective (cross-reactivity)Compound-specific
Primary Use Rapid screeningQuantification and confirmation
Speed FastSlower
Cost Relatively lowHigh
Agroclavine Issue Cross-reactivity with its oxidation product, setoclavine, can cause overestimation. nih.govwur.nlCan specifically identify and quantify agroclavine.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of agroclavine, especially in complex matrices such as cereals, feed, and biological tissues. nih.gov The primary goals are to efficiently extract the target alkaloids from the sample matrix and to remove interfering compounds that could compromise the accuracy and sensitivity of the subsequent analysis. icm.edu.plnih.gov

The general workflow begins with sample homogenization, which involves grinding the sample to a small, uniform particle size to ensure representative subsampling and efficient extraction. mdpi.com

Extraction The extraction step uses a solvent to solubilize the alkaloids. Acetonitrile (B52724) (ACN), often mixed with water or an aqueous buffer, is a commonly used extraction solvent. mdpi.comicm.edu.plnih.gov The pH of the extraction solution can be adjusted to improve efficiency. Both acidic and alkaline conditions have been utilized. For instance, a mixture of methanol (B129727) and water containing formic acid has been used effectively. researchgate.net

Clean-up Following extraction, a clean-up step is almost always necessary to purify the extract. icm.edu.pl

Solid-Phase Extraction (SPE): This is one of the most common clean-up techniques. The crude extract is passed through a cartridge packed with a sorbent material (e.g., C18, mixed-mode cation exchangers) that retains either the analytes or the impurities. mdpi.comresearchgate.net The retained analytes are then eluted with a small volume of a different solvent.

QuEChERS: This approach, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," involves an extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride). A subsequent clean-up step using dispersive SPE (d-SPE) is performed by adding a sorbent (like C18 or primary secondary amine) to the extract to remove interfering matrix components like fatty acids and pigments. icm.edu.plnih.gov

Molecularly Imprinted SPE (MISPE): As detailed in section 4.2.4, this highly selective technique uses custom-designed polymers to specifically capture ergot alkaloids, providing excellent sample cleanup. uky.eduresearchgate.net

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent like acetonitrile is a simple method to remove proteins before analysis. mdpi.com

After cleanup, the purified extract is often evaporated and reconstituted in a solvent compatible with the analytical instrument. nih.govmdpi.com

Method Validation and Quantification Strategies

To ensure that an analytical method for agroclavine is reliable and fit for its intended purpose, it must undergo a thorough validation process. routledge.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. icm.edu.plnih.gov Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) or European Commission Decisions. icm.edu.plroutledge.com

Key Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the coefficient of determination (R² or r²) of the calibration curve, with values close to 1.0 being desirable. icm.edu.plresearchgate.net

Accuracy (Recovery): The closeness of the test results to the true value. It is assessed by analyzing spiked samples at different concentrations and is expressed as a percentage recovery. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. icm.edu.plresearchgate.net

Reproducibility (Inter-assay precision): Precision between different laboratories or, within a single lab, over different days, with different analysts, or different equipment. icm.edu.plnih.gov Precision is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. icm.edu.pl

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. icm.edu.pl

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. nih.gov

Quantification Strategies Quantification is typically performed using calibration curves. Due to the complexity of many sample matrices, matrix effects (the suppression or enhancement of the analyte signal by co-eluting matrix components) are a common problem. researchgate.net To compensate for this, matrix-matched calibration is a preferred strategy. This involves preparing calibration standards in a blank matrix extract that is free of the analyte, ensuring that the standards and samples experience similar matrix effects. nih.govresearchgate.net

Validation ParameterTypical Acceptance Criteria/Findings for Ergot Alkaloid MethodsReference
Linearity (R²) > 0.985 - 0.996 icm.edu.pl
LOD 3.23 to 11.78 µg/kg icm.edu.pl
LOQ 6.53 to 13.06 µg/kg icm.edu.pl
Recovery 71% to 120% researchgate.net
Repeatability (CV%) < 15% icm.edu.pl
Reproducibility (CV%) < 16% icm.edu.pl

Chemical Synthesis and Derivatization of Agroclavine

Total Synthetic Strategies towards the Ergoline (B1233604) Nucleus

The construction of the tetracyclic ergoline core, the fundamental framework of agroclavine and related alkaloids, represents a significant challenge in organic synthesis. Various strategies have been developed to assemble this complex structure, often drawing inspiration from its natural biosynthetic pathway.

Biomimetic Synthetic Routes

Biomimetic synthesis attempts to mimic the strategic steps of a natural product's biosynthesis in a laboratory setting. In the case of ergot alkaloids, this often involves replicating the key cyclization reactions that form the C and D rings of the ergoline scaffold. rsc.org The biosynthesis begins with the prenylation of L-tryptophan, which is then converted through a series of steps into chanoclavine-I aldehyde, a crucial intermediate. rsc.org This aldehyde is the last common precursor for all ergot alkaloids and represents a major branch point in the pathway. rsc.orgresearchgate.net In many fungi, an intramolecular cyclization of chanoclavine-I aldehyde leads to the formation of the D-ring, yielding the tetracyclic agroclavine. rsc.orgresearchgate.net

Inspired by this, laboratory syntheses have been developed that utilize advanced intermediates to achieve the ergoline core. For instance, biomimetic total syntheses of several ergot alkaloids have been achieved starting from seco-agroclavine, an intermediate where the D-ring is not yet closed. nih.gov This approach highlights how mimicking nature's strategy can provide efficient pathways to complex molecular architectures.

Key Reactions and Intermediates in Agroclavine Total Synthesis

Modern organic synthesis has furnished a powerful toolkit of reactions that have been instrumental in the total synthesis of agroclavine and its congeners. These methods allow for the precise and efficient construction of the required carbon-carbon and carbon-heteroatom bonds.

Indole (B1671886) C4-H Functionalization: The direct functionalization of the C4 position of the indole nucleus is a highly strategic and step-economical approach to building the ergoline scaffold. nih.gov Traditionally, accessing this position was challenging, but recent advances in transition-metal-catalyzed C-H activation have provided powerful solutions. nih.gov This strategy avoids the need for pre-functionalized starting materials, making syntheses more efficient. nih.gov Rhodium-catalyzed methods, for example, have been successfully employed for the direct C-H functionalization at the C4 position of unprotected indoles, a key step in the total syntheses of both agroclavine and elymoclavine (B1202758). nih.gov This approach has become a cornerstone for the late-stage diversification of indole-containing molecules. nih.gov

Annulation Reactions: Annulation, the process of forming a new ring onto a pre-existing structure, is fundamental to ergoline synthesis. researchgate.net These reactions can occur through various mechanisms, including concerted cycloadditions or sequential bond formations. researchgate.net In the context of agroclavine synthesis, rhodium-catalyzed intramolecular [3+2] annulation has been a key feature in constructing parts of the ring system. nih.gov Another powerful method is the phosphine-catalyzed [4+2] annulation, which has been used to create functionalized dihydrocarbazoles, structures related to the ergoline core. nih.gov Such reactions are valuable for rapidly building molecular complexity from simpler acyclic precursors. acs.org

Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for forming carbon-carbon bonds. researchgate.net Its intramolecular variant, often called Heck macrocyclization, is particularly useful for closing large rings and has been applied in natural product synthesis. davidmoore.org.uk In ergoline synthesis, the Heck reaction can be used to form the C-ring of the scaffold. For example, a typical strategy involves the formation of an arylpalladium(II) species which then undergoes a Heck cyclization with an allylic amine to construct the indole ring system, a foundational part of the agroclavine structure. wvu.edu

Table 1: Key Synthetic Reactions in Ergoline Synthesis This is an interactive table. Click on the headers to sort.

Reaction Type Description Role in Agroclavine Synthesis Catalyst Example
Indole C4-H Functionalization Direct formation of a bond at the C4 position of an indole ring by activating a C-H bond. Strategic construction of the C/D ring junction. Rhodium (Rh) complexes
Annulation Reaction A process that forms a new ring onto an existing molecular fragment through the formation of two new bonds. Formation of the heterocyclic rings of the ergoline core. Rhodium (Rh) or Phosphine catalysts
Heck Coupling A palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene. Intramolecular ring closure to form the C or D rings. Palladium (Pd) complexes

Semi-synthetic Approaches and Analog Design

While total synthesis provides access to the ergoline nucleus from the ground up, semi-synthesis starts with the naturally produced alkaloid and chemically modifies it. rsc.org This approach is often more economically viable for producing derivatives and allows for the targeted alteration of the molecule to explore structure-activity relationships and develop novel compounds. rsc.orgresearchgate.net

Chemical Modification of Agroclavine Scaffold

The agroclavine molecule possesses several reactive sites that can be targeted for chemical modification. The double bond in the D-ring and the nitrogen atoms are common points for derivatization. For example, agroclavine serves as the natural precursor for elymoclavine and ultimately lysergic acid through a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. The methyl group at the C-8 position is oxidized to a hydroxymethyl group to form elymoclavine, and further to a carboxylic acid.

Laboratory modifications can mimic or divert from these natural transformations. For example, reduction of the C8-C9 double bond or addition reactions across it can lead to a variety of new clavine structures. Nitrosourea derivatives of ergolines have been synthesized as potential anticancer agents, demonstrating how the core scaffold can be appended with pharmacologically active functional groups. These semi-synthetic approaches are crucial for creating drugs like pergolide (B1684310) and nicergoline, which are derived from clavine alkaloids.

Directed Biosynthesis for Novel Analogues

Directed biosynthesis is a technique that involves feeding unnatural precursors to a microorganism that naturally produces the compound of interest. The organism's biosynthetic machinery may then incorporate the unnatural substrate, leading to the production of novel, "unnatural" analogues. This method combines the efficiency of biological synthesis with the novelty of chemical design.

In the context of ergot alkaloids, this has been successfully demonstrated by feeding amino acid analogues to cultures of Claviceps purpurea. For instance, when L-norvaline was supplied to the culture, the fungus produced new ergopeptines such as ergorine and ergonorine, where the natural valine or leucine (B10760876) residues were replaced by the unnatural amino acid. This approach allows for the creation of new derivatives without resorting to complex total or semi-synthesis, and it opens the door to generating libraries of related compounds by feeding various modified precursors. Genetic engineering of the biosynthetic pathway enzymes to alter their substrate specificity further enhances the potential of this strategy for creating a diverse range of new-to-nature compounds.

Combinatorial Chemistry in Ergot Alkaloid Derivative Creation

Combinatorial chemistry principles aim to rapidly generate large libraries of related compounds for screening. While traditional chemical combinatorial synthesis for a complex scaffold like agroclavine is challenging, the concepts can be applied through biological and semi-synthetic methods. The diversification of ergot alkaloids by nature itself provides a blueprint for combinatorial approaches. Different classes of ergot alkaloids arise from modifications to the core ergoline ring. researchgate.net

Modern approaches leverage genetic engineering and synthetic biology to achieve combinatorial diversification. By manipulating the genes of the ergot alkaloid biosynthetic pathway, it is possible to create strains that produce novel derivatives. For example, deleting or modifying genes responsible for later steps in the pathway can lead to the accumulation of intermediates or the production of shunt metabolites. Expressing genes from different fungal species in a host organism can also combine enzymatic functions in new ways, leading to novel structures. This "biocombinatorial" approach, coupled with precursor-directed biosynthesis, provides a powerful platform for generating diverse libraries of ergot alkaloid analogues for pharmaceutical research and development.

Mechanistic Studies of Agroclavine S Biological Activities in Non Human Systems

In Vitro Cytotoxicity and Antineoplastic Mechanisms

The ergot alkaloid agroclavine has been the subject of investigations into its potential as a cytostatic and antineoplastic agent. Studies have explored its activity against various cancer cell lines, the relationship between its structure and its cytotoxic effects, and how its mechanism of action differs from established anticancer drugs.

Research has demonstrated the cytotoxic potential of agroclavine and its derivatives against several cancer cell lines. The L5178y mouse lymphoma cell system has been a notable model for examining the cytostatic capabilities of a series of antibiotic agroclavines. nih.gov In these studies, agroclavine derivatives exhibited significant inhibitory effects on the proliferation of these lymphoma cells. nih.gov

Further investigations have confirmed the broader cytotoxic effects of ergot alkaloids, including agroclavine, on various human cancer cell lines. nih.govnih.gov For instance, studies on cell lines such as the human hepatocellular carcinoma line (HepG2) and the human colon adenocarcinoma line (HT-29) have shown that ergot alkaloids can induce apoptosis. nih.gov The cytotoxic activity of agroclavine has also been observed against other non-human cancer cells, including the YAC-1 mouse lymphoma cell line, the P815 mouse mastocytoma cell line, and rat C-6 glioma cells. cas.cznih.gov

The table below summarizes the activity of agroclavine against various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeOrganismNoted EffectReference(s)
L5178y LymphomaMouseCytostatic nih.gov
YAC-1 LymphomaMouseTarget for NK cell cytotoxicity cas.cz
P815 MastocytomaMouseResistant to direct cytotoxicity but susceptible to enhanced NK cell killing cas.cz
C-6 GliomaRatHigh susceptibility to enhanced NK cell cytotoxicity cas.cznih.gov
HepG2 Hepatocellular CarcinomaHumanApoptosis induction by ergot alkaloids nih.gov
HT-29 Colon AdenocarcinomaHumanApoptosis induction by ergot alkaloids nih.gov

The cytostatic potency of agroclavine is significantly influenced by its chemical structure. Structure-activity relationship (SAR) studies have been conducted by synthesizing and evaluating a series of agroclavine derivatives. These studies have revealed that the nature of the substituent at the N-1 position of the agroclavine molecule is a critical determinant of its cytostatic activity. nih.gov In contrast, modifications at the N-6 position have a less pronounced impact on its potency, provided the substituent is not a hydrogen atom. nih.gov One of the most potent compounds identified in these studies was 1-propylagroclavine (B14375424) tartrate. nih.gov

The mechanism by which agroclavine exerts its cytotoxic effects appears to be distinct from that of many conventional anticancer drugs. nih.govnih.gov Incorporation studies using 1-propylagroclavine indicated an inhibition of DNA synthesis in lymphoma cells. nih.gov However, this compound did not cause significant changes in mRNA efflux or the activities of DNA polymerase alpha and beta. nih.gov

Importantly, the cytotoxic activity of agroclavine does not seem to involve interactions with α-adrenoceptors, dopamine (B1211576) receptors, or 5-hydroxytryptamine (serotonin) receptors, which are known targets for many ergot alkaloids. nih.gov This suggests a novel mechanism of action for an ergoline (B1233604) compound. nih.gov

Immunomodulatory Activities in Preclinical Models

Beyond its direct cytotoxic effects, agroclavine has demonstrated significant immunomodulatory properties, particularly in its ability to enhance the activity of the innate immune system.

Agroclavine has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for eliminating tumor cells. In vitro studies demonstrated that agroclavine potentiated the killing capability of rat NK cells against various target cells. cas.cznih.gov This enhancement was particularly pronounced against target cells of astrocyte origin, such as the C-6 glioma cell line. cas.cznih.gov

The immunostimulatory effect of agroclavine on NK cells has also been confirmed in vivo. In non-stressed rats, administration of agroclavine led to an increase in NK cell activity. nih.gov These findings from both in vitro and in vivo models suggest a role for agroclavine in boosting cell-mediated immunity against tumors. nih.govnih.gov

The table below details the observed effects of agroclavine on NK cell activity.

Model SystemTarget CellsKey FindingsReference(s)
In Vitro (Rat NK cells) YAC-1, P815, C-6Highest enhancement of cytotoxicity against C-6 glioma cells. cas.cznih.gov
In Vivo (Rats) Endogenous targetsIncreased NK cell activity under non-stress conditions. nih.gov

The immunomodulatory effects of agroclavine extend to the regulation of cytokine production. Cytokines are signaling proteins that mediate and regulate immunity and inflammation. Research has shown that agroclavine can increase the production of key cytokines involved in the anti-tumor immune response, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma). nih.gov IL-2 is critical for the proliferation and activation of T-cells and NK cells, while IFN-gamma has potent anti-proliferative effects and can enhance the cytotoxic activity of NK cells. This modulation of cytokine production is consistent with the observed enhancement of NK cell function and points to a broader mechanism of immune stimulation. nih.gov

Receptor Interactions and Pharmacological Agonism

Agroclavine's biological effects are mediated through its interaction with various neurotransmitter receptors. As a member of the ergot alkaloid family, it exhibits a complex pharmacological profile, binding to several receptor types, which contributes to its range of activities observed in non-human systems.

Agroclavine is characterized in scientific literature as a D1 dopamine receptor agonist. nih.govmedchemexpress.com The D1-like family of dopamine receptors (D1 and D5) are Gs protein-coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is involved in regulating a variety of functions within the central nervous system. nih.gov The agonistic activity of agroclavine at D1 receptors is a frequently cited aspect of its pharmacological profile. nih.gov In one study, the amnestic effect of agroclavine in mice was abolished by the co-administration of SKF-38393, a known D1-receptor agonist, suggesting a functional interaction at this receptor site. researchgate.net However, specific quantitative data on the binding affinity (Kᵢ) or functional efficacy (EC₅₀) of agroclavine at D1 receptors were not detailed in the reviewed literature.

The interaction of agroclavine with alpha-adrenergic receptors presents a more complex picture, with some studies reporting conflicting activities. Several sources describe agroclavine as having α-adrenoceptor agonistic properties. nih.govmedchemexpress.com However, a detailed study investigating the effects of a series of naturally occurring clavines, including agroclavine, on isolated rat tail artery and aorta preparations provided evidence to the contrary. nih.gov This research concluded that in these specific vascular tissues, agroclavine acts as an antagonist at α1-adrenoceptors. researchgate.netnih.gov The study determined a pKₑ value for the antagonism of contractions induced by (R)-phenylephrine. nih.gov This discrepancy suggests that the action of agroclavine at alpha-adrenoceptors may be tissue-specific or dependent on the particular experimental model used. The general consensus among clavine alkaloids is a moderate affinity for α1-adrenoceptors. nih.gov

Table 2: Receptor Interaction Profile of Clavines (including Agroclavine) in Rat Vascular Tissue

Receptor Interaction Type Potency (pKB / pKP Range) Experimental Model Source(s)
5-HT₂A Receptor Antagonism / Partial Agonism 4.84 - 7.81 Rat Tail Artery nih.gov

| Alpha-1 Adrenoceptor | Antagonism | 5.34 - 7.09 | Rat Aorta | nih.gov |

pKB is the negative logarithm of the antagonist's dissociation constant, indicating affinity. pKP is the pKB value for a partial agonist.

Future Directions in Agroclavine Research

Advancements in Metabolic Engineering for Enhanced Production

Metabolic engineering is at the forefront of efforts to improve the synthesis of agroclavine, a valuable precursor for various pharmaceuticals. nih.govmatilda.science Traditional production methods are often limited by the low yields from native fungal producers. Modern biotechnological strategies aim to overcome these limitations by creating efficient and scalable microbial cell factories. nih.govmdpi.comresearchgate.net These approaches involve the reconstruction of cellular pathways to enhance the production of target metabolites. mdpi.com

A primary strategy for boosting agroclavine production is the use of heterologous host systems. These are organisms engineered to express the genes of the agroclavine biosynthetic pathway from its native producers, such as Claviceps species. The baker's yeast, Saccharomyces cerevisiae, and the filamentous fungus, Aspergillus nidulans, have emerged as promising chassis organisms for this purpose. nih.govnih.gov

Saccharomyces cerevisiae : As a well-characterized and genetically tractable yeast, S. cerevisiae is an attractive host for producing complex natural products like agroclavine. nih.gov Researchers have successfully reconstituted the entire agroclavine synthetic pathway in yeast. acs.org While initial yields were exceptionally low, subsequent engineering efforts have led to significant improvements. nih.govmatilda.scienceacs.org The ability to precisely manipulate the yeast genome allows for targeted optimizations to increase product titers. acs.org

Aspergillus nidulans : This filamentous fungus serves as another effective heterologous host. nih.govnih.gov A. nidulans has been engineered to produce pathway intermediates and, in combined strategies, has contributed to significant agroclavine overproduction. nih.govresearchgate.net Its closer evolutionary relationship to the native ergot alkaloid producers can sometimes be advantageous for the proper folding and function of the biosynthetic enzymes. nih.gov A combined approach, using an A. nidulans microbial cell factory to produce an intermediate which is then converted to agroclavine by a cell-free enzyme system, has achieved titers as high as 1209 mg/L. nih.gov

A key challenge in heterologous production is ensuring that the multi-enzyme pathway functions efficiently in a new cellular environment. Modular pathway compartmentalization is an advanced strategy developed to address this. nih.govacs.org This approach involves physically grouping enzymes of a specific part of the pathway into a particular subcellular location, such as the endoplasmic reticulum (ER). acs.org

A recent study demonstrated the power of this strategy in S. cerevisiae. matilda.scienceacs.org The agroclavine pathway was divided into two modules. By identifying and addressing bottlenecks, such as the low expression of certain enzymes and inefficient enzyme distribution, researchers dramatically increased production. acs.org Key optimizations included:

Anchoring the downstream module of the pathway to the endoplasmic reticulum, which enhanced pathway efficiency 2.06-fold. acs.org

Altering the subcellular location of the enzyme DmaW from the peroxisome to the ER, which improved its expression and accelerated agroclavine accumulation by 59.9%. acs.org

Increasing the supply of the necessary cofactor NADPH, which further boosted the yield. acs.org

Through the integration of these modular optimizations, a 241-fold improvement in agroclavine yield was achieved in flask fermentation, reaching 101.6 mg/L, with a final titer of 152.8 mg/L in fed-batch fermentation. nih.govacs.org This highlights the effectiveness of compartmentalization in organizing biosynthetic pathways for maximal output. nih.gov

Key Metabolic Engineering Strategies for Agroclavine Production in S. cerevisiae

StrategySpecific ModificationReported Improvement
Modular Pathway CompartmentalizationAnchoring the downstream enzyme module to the endoplasmic reticulum.2.06-fold increase in pathway efficiency. acs.org
Subcellular LocalizationMoving the enzyme DmaW from the peroxisome to the endoplasmic reticulum.59.9% acceleration in agroclavine accumulation. acs.org
Cofactor EngineeringOverexpression of POS5 to increase NADPH supply.27.4% improvement in agroclavine yield. acs.org
Integrated EngineeringCombining all modified modules into the host chromosome.Final yield of 152.8 mg/L in fed-batch fermentation. nih.govacs.org

Beyond pathway organization, the performance of individual enzymes is critical. Enzyme engineering focuses on modifying the structure of these biocatalysts to enhance their activity, stability, and specificity. nih.govresearchgate.netmdpi.com Rational design and directed evolution are two primary methods used to optimize enzymes. mdpi.com

In the context of agroclavine and other ergot alkaloids, engineering the cytochrome P450 monooxygenase, CloA, is of particular interest. researchgate.netrsc.org This enzyme is crucial for the conversion of agroclavine into elymoclavine (B1202758) and subsequently lysergic acid, another pharmaceutically important precursor. researchgate.netnih.gov Studies have shown that CloA orthologs from different fungal species exhibit varying efficiencies in oxidizing agroclavine. researchgate.net By identifying key structural regions that influence substrate recognition, researchers have engineered CloA variants that produce lysergic acid at levels significantly exceeding those of wild-type enzymes. researchgate.net Such engineered enzymes could be pivotal in creating more efficient pathways for both agroclavine accumulation (by using less active variants) or its conversion to downstream products (by using hyperactive variants). researchgate.netmdpi.com

Integrated Omics Approaches in Mycological Research

The complexity of fungal metabolism requires a holistic analytical approach. Integrated omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-level understanding of fungal cell factories. nih.govresearchgate.net These powerful tools are essential for identifying metabolic bottlenecks, understanding regulatory networks, and guiding the rational engineering of strains for enhanced agroclavine production. nih.gov

By analyzing the complete set of genes (genomics), expressed RNA transcripts (transcriptomics), synthesized proteins (proteomics), and metabolites (metabolomics), researchers can create a detailed map of the cellular processes affected by the introduction of a heterologous pathway. nih.govtaylorfrancis.com This multi-layered data helps to pinpoint unforeseen problems, such as the depletion of a precursor, the accumulation of a toxic intermediate, or the activation of competing metabolic pathways. taylorfrancis.comnih.gov As these technologies become more accessible, their application will be crucial for the fine-tuning of agroclavine-producing strains and for achieving industrially relevant production levels. taylorfrancis.com

Elucidation of Remaining Biosynthetic Steps and Enzymatic Roles

Despite significant progress, gaps in our knowledge of the ergot alkaloid biosynthetic pathway remain. nih.gov A key area for future research is the precise mechanism of the later steps of the pathway, particularly the conversion of agroclavine to lysergic acid. nih.govrsc.org This transformation is thought to proceed via the intermediate elymoclavine and involve multiple oxidation steps catalyzed by cytochrome P-450 monooxygenases. rsc.orgnih.gov

While the enzyme CloA has been identified as being responsible for converting agroclavine to lysergic acid, the exact sequence of events and the potential involvement of other enzymes are not fully elucidated. rsc.orgnih.gov Fully characterizing these steps through the heterologous expression and purification of the involved enzymes is a continuing challenge but is essential for several reasons. nih.gov A complete understanding of the pathway will allow for more precise engineering efforts to either accumulate agroclavine or efficiently convert it to other valuable ergot alkaloids like lysergic acid. nih.govrsc.org

Q & A

Q. What validated analytical methods are recommended for quantifying agroclavine in biosynthetic studies?

Agroclavine quantification typically employs LC-MS/MS with transitions m/z 239 → 208 for agroclavine and m/z 269 → 223 for D-lysergic acid (DLA). Calibration curves should be established using commercially available standards (e.g., Toronto Research Chemicals) or via standard addition methods. Validation requires testing linearity, precision, and limit of detection (LOD) across biological matrices . For reproducibility, document instrument parameters (e.g., column type, ionization mode) and include raw chromatograms in supplementary materials .

Q. How can researchers confirm the identity of agroclavine in novel biosynthesis pathways?

Identity confirmation requires retention time alignment with authenticated standards and MS/MS spectral matching. For novel intermediates lacking commercial standards, biosynthesized analogs (e.g., via dmaW or easF gene expression) should be cross-validated using in vitro enzymatic assays . Include retention time tolerances (±0.1 min) and spectral similarity scores (e.g., dot product ≥90%) in metadata .

Q. What are the primary challenges in isolating agroclavine from complex microbial extracts?

Key challenges include co-elution with structurally similar ergot alkaloids (e.g., chanoclavine-I) and matrix interference. Mitigate these via orthogonal purification steps:

  • Solid-phase extraction (SPE) with mixed-mode cation-exchange resins.
  • Two-dimensional chromatography (e.g., HILIC followed by reverse-phase). Purity thresholds (>95%) must be verified via NMR or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should contradictory data on agroclavine’s biosynthetic efficiency in heterologous hosts be analyzed?

Discrepancies in yield (e.g., Saccharomyces cerevisiae vs. Pichia pastoris) often arise from host-specific factors like codon usage bias or post-translational modifications. To resolve contradictions:

  • Conduct comparative transcriptomics to identify rate-limiting enzymes.
  • Use isotopic tracer studies (e.g., 13C^{13}\text{C}-glucose) to map metabolic flux .
  • Apply statistical models (ANOVA with Tukey post-hoc tests) to distinguish technical vs. biological variability .

Q. What experimental design principles optimize agroclavine yield in engineered yeast strains?

A factorial design is recommended to test variables:

  • Independent variables : Promoter strength (e.g., TEF1 vs. GAL1), cultivation pH, and oxygen transfer rate.
  • Dependent variables : Titers (mg/L), specific productivity (mg/g DCW/h). Include negative controls (empty vector strains) and triplicate bioreactor runs. Data should be analyzed via response surface methodology (RSM) to identify optimal conditions .

Q. How can researchers address ethical and reproducibility concerns in agroclavine studies?

  • Ethical compliance : Declare biosafety protocols for handling ergot alkaloids (e.g., PPE requirements, waste disposal) .
  • Reproducibility : Publish raw NMR spectra, plasmid sequences, and strain genotypes in open-access repositories. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are appropriate for analyzing agroclavine’s bioactivity data?

For dose-response assays (e.g., receptor binding studies):

  • Fit data to a four-parameter logistic model (e.g., Y=Bottom+Top-Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}}}).
  • Report confidence intervals for EC50_{50} values and use F-tests to compare model fits .

Methodological Best Practices

  • Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., enzyme kinetics vs. substrate availability) that dominantly affect outcomes .
  • Literature Synthesis : Use tools like SciFinder or Reaxys to map agroclavine’s biosynthetic gene clusters and patent landscapes, filtering for peer-reviewed studies only .
  • Cross-Validation : Combine LC-MS/MS with orthogonal methods (e.g., 1H^1\text{H}-NMR) to confirm agroclavine identity in novel contexts .

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6,8-Dimethyl-8,9-didehydroergoline

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